Cas no 129969-32-0 (5,5-dimethyl-5H-thieno3,2-bpyran)

5,5-Dimethyl-5H-thieno[3,2-b]pyran is a heterocyclic compound featuring a fused thiophene and pyran ring system, with two methyl groups at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and materials science. Its rigid, planar framework enhances conjugation, which is beneficial for applications in optoelectronic materials, such as organic semiconductors or fluorescent dyes. The dimethyl substitution improves stability and solubility in organic solvents, facilitating further functionalization. Researchers may also explore its potential as a building block for pharmaceuticals or agrochemicals due to its heteroatom-rich scaffold. The compound's well-defined structure allows for precise modifications, supporting tailored applications in advanced chemical research.
5,5-dimethyl-5H-thieno3,2-bpyran structure
129969-32-0 structure
Product name:5,5-dimethyl-5H-thieno3,2-bpyran
CAS No:129969-32-0
MF:C9H10OS
MW:166.2401
MDL:MFCD28362790
CID:1228668
PubChem ID:10374796

5,5-dimethyl-5H-thieno3,2-bpyran Chemical and Physical Properties

Names and Identifiers

    • 5H-Thieno[3,2-b]pyran, 5,5-dimethyl-
    • 5,5-DIMETHYLTHIENO[3,2-B]PYRAN
    • EN300-218606
    • JIVGFTRLLYSYQT-UHFFFAOYSA-N
    • 5,5-Dimethyl-5H-thieno[3,2-b]pyran
    • 5,5-Dimethyl-5H-thieno[ 3,2-b]pyran
    • AKOS000278609
    • SCHEMBL9147466
    • 129969-32-0
    • 5,5-dimethyl-5H-thieno3,2-bpyran
    • MDL: MFCD28362790
    • Inchi: InChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3
    • InChI Key: JIVGFTRLLYSYQT-UHFFFAOYSA-N
    • SMILES: CC1(C=CC2=C(O1)C=CS2)C

Computed Properties

  • Exact Mass: 166.0453
  • Monoisotopic Mass: 166.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.5Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 9.23

5,5-dimethyl-5H-thieno3,2-bpyran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-218606-10.0g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
10.0g
$5837.0 2023-02-22
Enamine
EN300-218606-5.0g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
5.0g
$3935.0 2023-02-22
Enamine
EN300-218606-0.05g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
0.05g
$315.0 2023-09-16
Enamine
EN300-218606-10g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
10g
$5837.0 2023-09-16
Enamine
EN300-218606-0.5g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
0.5g
$1058.0 2023-09-16
Enamine
EN300-218606-1g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
1g
$1357.0 2023-09-16
Enamine
EN300-218606-5g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
5g
$3935.0 2023-09-16
Aaron
AR01BDAY-5g
5,5-dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
5g
$5436.00 2023-12-16
Aaron
AR01BDAY-500mg
5,5-Dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
500mg
$1480.00 2025-02-09
Aaron
AR01BDAY-1g
5,5-Dimethyl-5H-thieno[3,2-b]pyran
129969-32-0 95%
1g
$1891.00 2025-02-09

Additional information on 5,5-dimethyl-5H-thieno3,2-bpyran

Recent Advances in the Study of 5,5-dimethyl-5H-thieno[3,2-b]pyran (CAS: 129969-32-0): A Promising Scaffold in Chemical Biology and Drug Discovery

The compound 5,5-dimethyl-5H-thieno[3,2-b]pyran (CAS: 129969-32-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused thiophene and pyran ring system, exhibits remarkable versatility in drug design, enabling interactions with various biological targets. Recent studies have explored its role as a privileged structure in the development of novel pharmacologically active molecules, particularly in the areas of oncology, infectious diseases, and neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5,5-dimethyl-5H-thieno[3,2-b]pyran show potent inhibitory activity against several kinase targets implicated in cancer progression. The researchers employed structure-activity relationship (SAR) studies to optimize the scaffold, leading to compounds with improved selectivity and pharmacokinetic properties. Molecular docking simulations revealed that the rigid, planar structure of the core scaffold facilitates optimal binding to the ATP-binding sites of various kinases, while the 5,5-dimethyl substitution enhances metabolic stability.

In antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) that 129969-32-0 derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing Enterobacteriaceae. The mechanism of action appears to involve disruption of bacterial membrane integrity and inhibition of efflux pumps, addressing two critical resistance mechanisms simultaneously. This dual-action mechanism represents a significant advancement in the fight against antimicrobial resistance.

Neuroscience applications have also emerged, with a Nature Communications paper (2024) describing the development of 5,5-dimethyl-5H-thieno[3,2-b]pyran-based modulators of GABA receptors. These compounds showed exceptional subtype selectivity, potentially offering new treatment options for epilepsy and anxiety disorders with reduced side effects compared to current benzodiazepines. The researchers utilized cryo-EM to elucidate the precise binding mode of these ligands within receptor subtypes.

Synthetic methodology for 129969-32-0 derivatives has seen notable improvements as well. A recent Organic Letters publication (2024) presented a novel photocatalytic cascade reaction that enables rapid diversification of the thienopyran core, significantly expanding the accessible chemical space for biological evaluation. This methodological advancement has accelerated the discovery of optimized lead compounds across multiple therapeutic areas.

The pharmacokinetic profile of 5,5-dimethyl-5H-thieno[3,2-b]pyran derivatives continues to be refined. A 2024 study in Drug Metabolism and Disposition reported improved brain penetration for CNS-targeted analogs while maintaining favorable metabolic stability. These findings suggest that the scaffold possesses ideal properties for both peripheral and central nervous system drug development.

Looking forward, the 5,5-dimethyl-5H-thieno[3,2-b]pyran scaffold presents numerous opportunities for further exploration. Current research directions include the development of PROTACs utilizing this core structure, investigation of its potential in targeted protein degradation, and exploration of its utility in covalent inhibitor design. The unique electronic properties of the fused heterocyclic system continue to inspire innovative applications in chemical biology and drug discovery.

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